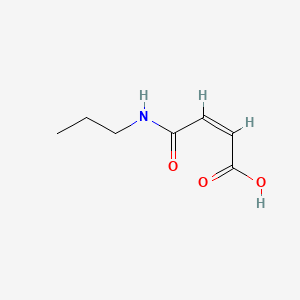
N-n-Propylmaleamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-n-Propylmaleamic acid: is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is also known by other names such as 4-oxo-4-(propylamino)isocrotonic acid and (Z)-4-oxo-4-(propylamino)-2-butenoic acid . This compound is characterized by the presence of a maleamic acid core structure with a propyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-n-Propylmaleamic acid can be synthesized through the reaction of maleic anhydride with n-propylamine. The reaction typically involves the following steps:
- Dissolution of maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propylamine to the solution under controlled temperature conditions.
- Stirring the reaction mixture for a specific duration to ensure complete reaction.
- Isolation and purification of the product through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-n-Propylmaleamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form maleic acid and n-propylamine under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding maleic acid derivatives.
Substitution: The amide group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Maleic acid and n-propylamine.
Oxidation: Maleic acid derivatives.
Substitution: Substituted maleamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-n-Propylmaleamic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various maleic acid derivatives and other complex organic molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is utilized in the production of polymers and resins. It can also be used in the formulation of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-n-Propylmaleamic acid involves its ability to undergo hydrolysis and other chemical transformations. The carboxy-group of the compound plays a crucial role in catalyzing amide hydrolysis, leading to the formation of maleic acid and n-propylamine . This catalytic activity is influenced by the substitution pattern on the carbon–carbon double bond, which affects the rate of hydrolysis and the stability of the resulting products .
Vergleich Mit ähnlichen Verbindungen
- N-Ethylmaleamic acid
- Maleamic acid
- N-Propylmaleimide
- N-Benzylmaleimide
- N-Cyclohexylmaleimide
- N-Phenylmaleimide
- N-Methylmaleimide
Comparison: N-n-Propylmaleamic acid is unique due to the presence of the propyl group attached to the nitrogen atom, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct hydrolysis and substitution reaction profiles, making it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
36342-07-1 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-oxo-4-(propylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
KDUIBZJVAXYHPY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C=CC(=O)O |
Isomerische SMILES |
CCCNC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCNC(=O)C=CC(=O)O |
Key on ui other cas no. |
36342-07-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the exceptional catalytic activity of dimethyl-N-n-propylmaleamic acid in its own hydrolysis. What makes this compound so reactive?
A1: The remarkable reactivity of dimethyl-N-n-propylmaleamic acid stems from the combined effects of its structural features. [] Firstly, the presence of two alkyl groups (dimethyl) on the carbon-carbon double bond significantly enhances the rate of hydrolysis compared to mono-alkylated or unsubstituted analogs. [] Secondly, the specific spatial arrangement of these alkyl groups, not being constrained within a ring structure, further amplifies the catalytic efficiency. [] This unique combination results in an extremely high "effective concentration" of the carboxy-group, facilitating rapid intramolecular catalysis of amide hydrolysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















